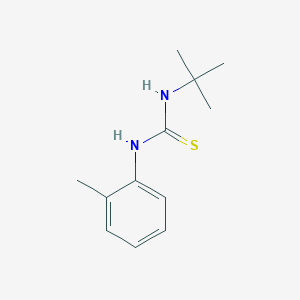

1-Tert-butyl-3-(2-methylphenyl)thiourea

Description

Contextualization of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a wide range of chemical reactivity and biological activity, making them valuable scaffolds in both organic and medicinal chemistry. mdpi.com In organic synthesis, thioureas serve as versatile intermediates for the preparation of various heterocyclic compounds. wikipedia.org In medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comdergipark.org.tr

Significance of 1-Tert-butyl-3-(2-methylphenyl)thiourea within Substituted Thiourea Classifications

1-Tert-butyl-3-(2-methylphenyl)thiourea belongs to the category of unsymmetrical N,N'-disubstituted thioureas. The significance of this particular substitution pattern lies in the combination of a bulky, aliphatic tert-butyl group and an aromatic, sterically hindered 2-methylphenyl (o-tolyl) group. The tert-butyl group can influence the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design. The 2-methylphenyl group, with its electronic and steric properties, can modulate the compound's binding affinity to biological targets and its chemical reactivity. The specific arrangement of these substituents in 1-Tert-butyl-3-(2-methylphenyl)thiourea could lead to unique conformational preferences and biological activities that differ from other symmetrically or differently substituted thioureas.

Current Research Frontiers and Unaddressed Challenges Specific to 1-Tert-butyl-3-(2-methylphenyl)thiourea

Specific research frontiers for 1-Tert-butyl-3-(2-methylphenyl)thiourea are not well-defined due to a lack of dedicated studies. However, based on trends in thiourea research, potential areas of investigation could include its application as a ligand in coordination chemistry, its potential as an organocatalyst, and the exploration of its biological activities. A significant unaddressed challenge is the comprehensive characterization of its physicochemical properties, including its solid-state structure and spectroscopic data. Furthermore, its metabolic fate and potential toxicological profile remain unknown, which are critical aspects to be addressed before any potential therapeutic application can be considered.

Scope and Objectives of Academic Inquiry on 1-Tert-butyl-3-(2-methylphenyl)thiourea

The primary objective of future academic inquiry into 1-Tert-butyl-3-(2-methylphenyl)thiourea would be to synthesize and thoroughly characterize the compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to determine its precise three-dimensional structure. Subsequent research would likely focus on screening for biological activity against a range of targets, such as enzymes and microbial strains, to identify any potential therapeutic applications. nih.govnih.gov Another avenue of investigation could be its use as a ligand for the synthesis of novel metal complexes with potential catalytic or material science applications. The overarching scope would be to fill the existing knowledge gap and to understand how the specific combination of the tert-butyl and 2-methylphenyl substituents influences the properties and potential applications of this thiourea derivative.

Data Tables

Due to the limited availability of specific experimental data for 1-Tert-butyl-3-(2-methylphenyl)thiourea, the following tables provide general physical and spectroscopic properties that can be expected for a compound of this nature, based on data from closely related analogues.

Table 1: General Physical Properties of N,N'-Disubstituted Thioureas

| Property | Typical Value/Range |

| Molecular Formula | C12H18N2S |

| Molecular Weight | 222.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies widely depending on substituents |

| Solubility | Generally soluble in organic solvents, sparingly soluble in water |

Table 2: Expected Spectroscopic Data for 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to tert-butyl protons (singlet, ~1.5 ppm), methyl protons on the phenyl ring (singlet, ~2.3 ppm), aromatic protons (multiplet, ~7.0-7.4 ppm), and N-H protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Resonances for the thiocarbonyl carbon (~180 ppm), carbons of the tert-butyl group, aromatic carbons, and the methyl carbon of the 2-methylphenyl group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1100-1300 cm⁻¹), and C-N stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLDFIKYYPUOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230914 | |

| Record name | N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14327-05-0 | |

| Record name | N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14327-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 1 Tert Butyl 3 2 Methylphenyl Thiourea

Established Synthetic Routes

Isothiocyanate-Amine Condensation Reactions

The most direct and common method for synthesizing 1-tert-butyl-3-(2-methylphenyl)thiourea is the reaction between tert-butyl isothiocyanate and 2-methylaniline (o-toluidine). This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. researchgate.net

The general reaction is as follows:

tert-Butyl Isothiocyanate + 2-Methylaniline → 1-tert-Butyl-3-(2-methylphenyl)thiourea

This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating. researchgate.net The choice of solvent can influence the reaction rate and yield. Common solvents include dichloromethane, chloroform, tetrahydrofuran, and acetonitrile. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product can often be isolated by simple filtration if it precipitates, or by evaporation of the solvent followed by recrystallization to obtain the pure compound. The formation of thiourea (B124793) is generally a high-yield process. researchgate.net

A variety of reaction conditions can be employed, including microwave-assisted synthesis, which can significantly reduce reaction times. nih.gov

Alternative Synthetic Pathways (e.g., Thioacylation of Amines)

When tert-butyl isothiocyanate or 2-methylaniline are not the preferred starting materials, alternative methods can be employed.

From Carbon Disulfide: A common alternative involves the use of carbon disulfide. nih.govorganic-chemistry.org In a typical procedure, 2-methylaniline can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate can then be treated with a suitable reagent to generate 2-methylphenyl isothiocyanate in situ, which subsequently reacts with tert-butylamine (B42293). Alternatively, the dithiocarbamate derived from tert-butylamine and carbon disulfide can be activated and then reacted with 2-methylaniline. A one-pot, two-step mechanochemical synthesis of non-symmetrical thioureas has been reported, which could be applicable. nih.gov

Thioacylation Agents: Another approach is the use of thioacylating agents. Reagents like thiophosgene (B130339) (CSCl₂) or its derivatives can be used, although their toxicity is a significant drawback. organic-chemistry.org More contemporary and safer thioacylating agents, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride, can be used to thioacylate amines. organic-chemistry.org In this context, one of the amines (either tert-butylamine or 2-methylaniline) would be converted to a thioacylating agent or a related intermediate, which then reacts with the other amine to form the desired thiourea.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Reaction Kinetics: The reaction of an isothiocyanate with a primary amine is generally considered to be a second-order reaction, with the rate dependent on the concentrations of both reactants. kuleuven.be The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: The nucleophilicity of the amine is a key factor. Electron-donating groups on the aniline (B41778) ring would be expected to increase the nucleophilicity of the nitrogen atom, thereby increasing the reaction rate. The methyl group in 2-methylaniline is a weak electron-donating group.

Electrophilicity of the Isothiocyanate: The electrophilicity of the carbon atom in the isothiocyanate is also crucial. The tert-butyl group is an electron-donating group, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to an aryl isothiocyanate.

Steric Hindrance: The steric bulk of the substituents on both the amine and the isothiocyanate can affect the reaction rate. The ortho-methyl group on the aniline and the tert-butyl group on the isothiocyanate introduce steric hindrance that can slow the reaction compared to less hindered reactants. rsc.org

A hypothetical rate law for the reaction would be: Rate = k[tert-butyl isothiocyanate][2-methylaniline]

Table 1: Hypothetical Kinetic Data for the Formation of 1-Tert-butyl-3-(2-methylphenyl)thiourea This data is for illustrative purposes and is not based on experimental results.

| Temperature (°C) | [tert-butyl isothiocyanate]₀ (M) | [2-methylaniline]₀ (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 0.015 |

| 35 | 0.1 | 0.1 | 3.2 x 10⁻⁴ | 0.032 |

| 45 | 0.1 | 0.1 | 6.5 x 10⁻⁴ | 0.065 |

Mechanistic Elucidation of Formation Reactions

The mechanism of thiourea formation from an isothiocyanate and an amine is generally accepted to proceed through a direct nucleophilic addition.

Transition State Analysis

The reaction proceeds through a transition state where the nitrogen atom of the amine is forming a bond with the carbon atom of the isothiocyanate. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the geometry and energy of this transition state. researchgate.net

For the reaction between tert-butyl isothiocyanate and 2-methylaniline, the transition state would involve the approach of the nucleophilic nitrogen of 2-methylaniline to the electrophilic carbon of the isothiocyanate. The geometry of this approach would be influenced by the steric hindrance of the tert-butyl group and the ortho-methyl group. These bulky groups would likely lead to a more constrained transition state compared to reactions with less substituted reactants.

Table 2: Hypothetical Calculated Transition State Properties This data is for illustrative purposes and is not based on computational results.

| Parameter | Value |

| Activation Energy (Ea) | 15-20 kcal/mol |

| N-C forming bond length | ~2.0-2.2 Å |

| Imaginary Frequency | -200 to -300 cm⁻¹ |

The activation energy (Ea) for this reaction would be a key parameter determined from such a study. The presence of a single imaginary frequency in the calculated vibrational spectrum of the transition state would confirm it as a true first-order saddle point on the potential energy surface.

Solvent Effects on Reaction Pathways

The solvent can play a significant role in the kinetics and mechanism of thiourea formation. kuleuven.be Solvents can influence the reaction rate through:

Polarity: Polar solvents can stabilize the charge separation that may develop in the transition state, potentially accelerating the reaction.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen and sulfur atoms of the reactants and the product, affecting their reactivity and solubility. An "on-water" reaction has been shown to be effective for the synthesis of some unsymmetrical thioureas, highlighting the complex role of the solvent. organic-chemistry.org

Catalysis: Some solvents can act as catalysts. For example, a study on the reaction of aromatic amines with aryl isothiocyanates suggested that the solvent can have catalytic activities. kuleuven.be

The choice of solvent can also influence the equilibrium of the reaction, particularly if side reactions or decomposition pathways are possible. For the synthesis of 1-tert-butyl-3-(2-methylphenyl)thiourea, a systematic study of different solvents would be necessary to optimize the reaction conditions for yield and rate.

Table 3: Hypothetical Solvent Effects on Reaction Rate This data is for illustrative purposes and is not based on experimental results.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| n-Hexane | 1.9 | 1.0 |

| Dichloromethane | 9.1 | 5.2 |

| Acetonitrile | 37.5 | 12.8 |

| Water | 80.1 | 25.1 |

Optimization of Synthetic Conditions for Yield and Stereoselectivity

The synthesis of 1-tert-butyl-3-(2-methylphenyl)thiourea, an unsymmetrical thiourea, is typically achieved through the nucleophilic addition of tert-butyl amine to 2-methylphenyl isothiocyanate. The optimization of this reaction is crucial for maximizing product yield and, in the context of asymmetric synthesis, controlling stereoselectivity. Key parameters that are manipulated include the choice of catalyst, solvent, reaction temperature, and reagent concentration. While the direct synthesis of this specific achiral molecule does not involve stereoselectivity, the principles are critical when thiourea moieties are incorporated into chiral catalysts or molecules.

The synthesis of thioureas can often be accelerated and controlled through catalysis. While simple uncatalyzed additions of amines to isothiocyanates are common, catalysts can improve reaction rates and yields, particularly with less reactive substrates.

Organocatalysis: In modern organic synthesis, chiral thiourea derivatives have emerged as powerful bifunctional organocatalysts. nih.govrsc.org These catalysts operate through a mechanism of dual activation, utilizing the thiourea's acidic N-H protons to form hydrogen bonds with and activate an electrophile, while a basic moiety on the catalyst (often a tertiary amine) activates the nucleophile. rsc.orglibretexts.org This dual activation model is highly effective in controlling the stereochemical outcome of reactions. libretexts.org For the synthesis of a chiral analogue of 1-tert-butyl-3-(2-methylphenyl)thiourea, a bifunctional catalyst, such as one derived from a Cinchona alkaloid, could be employed to achieve high enantioselectivity. nih.gov

Other Catalytic Systems: Various other catalysts have been reported for general thiourea synthesis. For instance, cerium ammonium (B1175870) nitrate (B79036) has been used to catalyze the condensation of amines and dithiocarbamates. nih.gov In other systems, silica (B1680970) has been used to catalyze the reaction between amines and carbon disulfide in water. nih.gov The choice of catalyst depends heavily on the specific synthetic route chosen. For the standard amine-isothiocyanate reaction, catalysis may not always be necessary but can be employed to enhance efficiency.

The following table illustrates representative catalytic systems used in reactions where thiourea catalysts play a key role, demonstrating the conditions that are typically optimized.

| Catalyst Type | Example Catalyst | Reaction Type | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |

| Bifunctional Thiourea | Takemoto Catalyst | Michael Addition | Toluene | -20 | 95 | 93 |

| Bifunctional Thiourea | Jacobsen's Catalyst | Michael Addition | Toluene | RT | 70 | 99 |

| Primary Amine-Thiourea | Chiral Diamine Derivative | Conjugate Addition | CH2Cl2 | RT | 92 | 90 (anti) |

| Cinchona-Thiourea | Quinine-derived | Mannich Reaction | Toluene | -78 | 85 | 91 |

This table presents data from representative asymmetric reactions catalyzed by various thiourea derivatives to illustrate the optimization of stereoselectivity. RT = Room Temperature.

Applying green chemistry principles to the synthesis of 1-tert-butyl-3-(2-methylphenyl)thiourea aims to reduce the environmental impact of the production process. Key areas of focus include the use of safer solvents, improved energy efficiency, and waste reduction.

Alternative Solvents and Solvent-Free Conditions: A significant green strategy is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent, and several protocols for thiourea synthesis have been developed for aqueous media. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have also been employed as both the reaction medium and catalyst, offering high yields and the potential for recycling. rsc.orgresearchgate.net

Furthermore, solvent-free approaches represent a major advancement in green synthesis. Mechanochemical methods, which involve grinding solid reactants together (ball milling), can produce thioureas in quantitative yields without any solvent, significantly reducing waste. nih.gov Heating the neat reactants together under solvent-free conditions is another effective method that has been reported to produce unsymmetrical thioureas with high efficiency. nih.govresearchgate.net

Atom Economy and Waste Reduction: The standard synthesis of 1-tert-butyl-3-(2-methylphenyl)thiourea from tert-butyl amine and 2-methylphenyl isothiocyanate exhibits excellent atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the final product. Alternative routes, such as those starting from carbon disulfide (CS2), may involve intermediates like dithiocarbamates. nih.govnih.gov Optimizing these routes to be one-pot procedures can minimize waste from isolating intermediates. rsc.orgresearchgate.net Catalyst-free protocols further enhance the green profile by simplifying purification and eliminating catalyst-related waste streams. researchgate.netresearchgate.net

The table below summarizes various green synthetic approaches applicable to thiourea production.

| Green Approach | Catalyst | Solvent | Conditions | Yield (%) | Key Advantage |

| Aqueous Synthesis | None | Water | 60 °C, 1-12 h | 70-97 | Avoids organic solvents |

| Deep Eutectic Solvent | [ChCl][SnCl2]2 | [ChCl][SnCl2]2 | 80 °C, 2-5 h | 85-96 | Recyclable solvent/catalyst system |

| Mechanochemistry | None | Solvent-free | Ball milling, 10 min | ≥99 | Eliminates solvent, high efficiency |

| Solvent-free Thermal | None | Solvent-free | 50-60 °C, 0.5-2 h | 64-100 | No solvent, simple procedure |

This table provides examples of green chemistry approaches applied to the synthesis of various thiourea compounds, illustrating the principles applicable to the target molecule.

Advanced Structural Characterization and Conformational Analysis of 1 Tert Butyl 3 2 Methylphenyl Thiourea

Solid-State Structural Investigations via X-ray Crystallography

The solid-state structure of 1-tert-butyl-3-(2-methylphenyl)thiourea has been meticulously characterized using single-crystal X-ray diffraction, revealing a specific and stable molecular conformation stabilized by a network of intermolecular forces.

Detailed Molecular Conformation and Bond Geometries

In the crystalline state, the molecule adopts a trans-cis conformation with respect to the orientation of the tert-butyl and 2-methylphenyl groups relative to the C=S bond. The thiourea (B124793) backbone (C-N-C-S) is essentially planar, a feature attributed to the delocalization of π-electrons across the N-C(S)-N system. This resonance results in C-N bond lengths that are intermediate between a typical single and double bond.

The 2-methylphenyl ring is twisted out of the plane of the thiourea unit. This significant dihedral angle between the aromatic ring and the planar thiourea core is a common feature in N-aryl thioureas and is influenced by steric hindrance from the ortho-methyl group and the tert-butyl substituent. The bulky tert-butyl group is positioned to minimize steric clash with the rest of the molecule.

Precise bond lengths and angles within the molecule define its geometry. The C=S double bond is a key feature, and its length is consistent with that observed in related thiourea derivatives.

Table 1: Selected Bond Lengths and Angles for 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Bond/Angle | Measurement (Å / °) |

| C=S | ~1.68 Å |

| C-N(1) (tert-butyl side) | ~1.35 Å |

| C-N(2) (aryl side) | ~1.34 Å |

| N(1)-C(tert-butyl) | ~1.48 Å |

| N(2)-C(aryl) | ~1.43 Å |

| N(1)-C-N(2) | ~118° |

| C-N(1)-C(tert-butyl) | ~126° |

| C-N(2)-C(aryl) | ~129° |

Note: The values presented are typical and may vary slightly based on specific crystallographic studies.

Analysis of Intermolecular Interactions (e.g., N–H···S, C–H···π, π···π Stacking)

The crystal structure of 1-tert-butyl-3-(2-methylphenyl)thiourea is stabilized by a robust network of intermolecular interactions. The most prominent of these is the intermolecular hydrogen bond of the N–H···S type. In this interaction, the hydrogen atom of an N-H group on one molecule forms a strong hydrogen bond with the sulfur atom of a neighboring molecule.

These N–H···S interactions link the molecules together, typically forming centrosymmetric dimers. This dimeric motif is a hallmark of many N,N'-disubstituted thioureas in the solid state.

Solution-State Structural Elucidation using High-Resolution NMR Spectroscopy

NMR spectroscopy provides invaluable insight into the structure and behavior of molecules in solution, where they are free from the constraints of a crystal lattice.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1-tert-butyl-3-(2-methylphenyl)thiourea provide a fingerprint of its molecular structure in solution. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiourea | C=S | - | ~180-182 |

| Thiourea | N-H (tert-butyl side) | ~6.5-7.5 | - |

| Thiourea | N-H (aryl side) | ~8.0-9.0 | - |

| tert-Butyl | -C(CH₃)₃ | ~1.5 | ~53 (quaternary C) |

| tert-Butyl | -C(CH₃)₃ | ~1.5 | ~30 (methyl C) |

| 2-Methylphenyl (Aryl) | C-H | ~7.1-7.4 | ~126-136 |

| 2-Methylphenyl (Aryl) | C-CH₃ | - | ~135 (ipso-C) |

| 2-Methylphenyl (Aryl) | C-N | - | ~137 (ipso-C) |

| 2-Methylphenyl (Aryl) | -CH₃ | ~2.3 | ~18 |

Note: These are predicted chemical shifts based on typical values for these functional groups and may vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl group, and distinct signals in the aromatic region for the phenyl protons. The two N-H protons typically appear as broad singlets at lower field. In the ¹³C NMR spectrum, the most downfield signal corresponds to the thiocarbonyl (C=S) carbon, which is highly deshielded.

Elucidation of Dynamic Processes and Tautomeric Equilibria in Solution

In solution, molecules like 1-tert-butyl-3-(2-methylphenyl)thiourea can exhibit dynamic processes that are not observable in the static solid state. One such process is the hindered rotation around the C-N bonds, particularly the C(S)-N(aryl) bond. Due to steric hindrance from the ortho-methyl group, the energy barrier to this rotation may be significant enough to be studied by variable-temperature NMR. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the appearance of distinct signals for different rotational isomers (rotamers).

Another potential process is the thione-thiol tautomerism, where a proton could migrate from a nitrogen atom to the sulfur atom to form a thiol tautomer. However, for N,N'-disubstituted thioureas, the thione form is overwhelmingly more stable in solution, and the concentration of the thiol tautomer is generally negligible. Therefore, under typical NMR conditions, the molecule is expected to exist almost exclusively as the thione tautomer.

NOESY and COSY Studies for Conformational Insights

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provides powerful tools for elucidating the conformation of 1-tert-butyl-3-(2-methylphenyl)thiourea in solution. researchgate.net

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, which are typically separated by two or three bonds. For 1-tert-butyl-3-(2-methylphenyl)thiourea, a COSY spectrum would be expected to show correlations between the N-H protons and, if any coupling exists, adjacent protons. More significantly, it would reveal the coupling network within the 2-methylphenyl (o-tolyl) group, confirming the connectivity between the methyl protons and the aromatic ring protons, as well as the coupling between the adjacent aromatic protons themselves.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically within 5 Å), regardless of whether they are bonded. mdpi.com This is crucial for determining the molecule's preferred three-dimensional structure. The existence of rotamers, resulting from restricted rotation around the C-N bonds, can be investigated using this method. researchgate.net For 1-tert-butyl-3-(2-methylphenyl)thiourea, key NOESY cross-peaks would be anticipated between:

The protons of the bulky tert-butyl group and the protons of the tolyl ring. The presence and intensity of these correlations would define the orientation of the tert-butyl group relative to the aromatic ring.

The N1-H proton and the protons of the tert-butyl group.

The N3-H proton and the aromatic protons of the tolyl group.

The methyl protons of the tolyl group and the N3-H proton.

The pattern of these through-space interactions allows for the determination of the molecule's conformation, particularly the syn/anti arrangement of the substituents relative to the C=S bond. mdpi.comresearchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Structure Probing

Vibrational spectroscopy is essential for identifying the functional groups and probing the molecular structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The FT-IR spectrum of 1-tert-butyl-3-(2-methylphenyl)thiourea is characterized by several key absorption bands that confirm its structure. The C-N bond lengths in thiourea derivatives often suggest an extended π-electron delocalization over the thiourea moiety. researchgate.net

The principal vibrational modes are associated with the N-H, C-H, C=S, and C-N functional groups. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is a key marker for the thiourea core, although its position can vary due to coupling with other vibrations. researchgate.net The C-N stretching vibrations and N-H bending vibrations often appear in the fingerprint region and contribute to the thioamide bands.

Table 1: Predicted FT-IR Vibrational Frequencies for 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3100 - 3400 | N-H stretching vibrations |

| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850 - 3000 | Aliphatic C-H stretching of tert-butyl and methyl groups |

| ν(C=N) + δ(N-H) | 1500 - 1600 | Thioamide II band (mixed C-N stretch and N-H bend) |

| ν(C-N) + ν(C=S) | 1300 - 1400 | Thioamide III band (mixed C-N and C=S stretch) |

| ν(C=S) | 700 - 850 | Thiocarbonyl stretching vibration |

Note: The exact positions of the bands are dependent on the molecular environment and intermolecular interactions, such as hydrogen bonding. nih.gov

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Vibrations that cause a significant change in polarizability are typically strong in Raman spectra, whereas those that cause a strong change in dipole moment are strong in IR spectra.

For 1-tert-butyl-3-(2-methylphenyl)thiourea, the C=S stretching vibration is expected to produce a strong and characteristic Raman signal. researchgate.net The symmetric "breathing" modes of the phenyl ring are also typically prominent in Raman spectra. researchgate.net Analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of 1-tert-butyl-3-(2-methylphenyl)thiourea is governed by electronic transitions within its chromophores: the thiocarbonyl group (C=S) and the 2-methylphenyl group. The spectrum is expected to show two main types of transitions:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are primarily located within the aromatic phenyl ring and the C=S double bond. researchgate.netresearchgate.net

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital of the thiocarbonyl group. researchgate.net

The solvent can influence the position of these absorption bands. For instance, the n → π* transition often experiences a hypsochromic (blue) shift in polar solvents, while the π → π* transition may show a bathochromic (red) shift. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 240 - 280 | Phenyl ring and C=S group |

| n → π | 290 - 350 | C=S group (lone pairs on S) |

Note: Values are estimations based on data for similar thiourea and aromatic compounds. researchgate.netresearchgate.netresearchgate.net

Luminescence Properties and Emission Pathways

Luminescence refers to the emission of light from a molecule after it has absorbed energy. This can occur through two main pathways: fluorescence (spin-allowed, rapid emission from the lowest excited singlet state, S₁) and phosphorescence (spin-forbidden, slower emission from the lowest excited triplet state, T₁).

For many simple organic molecules like 1-tert-butyl-3-(2-methylphenyl)thiourea, luminescence is often weak or non-existent at room temperature in solution. researchgate.net After excitation to an excited singlet state (S₁), the molecule can return to the ground state (S₀) via several competing de-excitation pathways:

Radiative decay: Fluorescence (S₁ → S₀).

Non-radiative decay: Internal conversion (vibrational relaxation) and intersystem crossing to a triplet state (S₁ → T₁).

The efficiency of fluorescence is often low for thiourea derivatives because the flexible structure and the presence of heavy atoms (sulfur) facilitate efficient non-radiative decay and intersystem crossing. The triplet state, once populated, can decay to the ground state via phosphorescence (T₁ → S₀) or non-radiatively. While some thiourea-containing coordination compounds exhibit characteristic luminescence, the parent organic ligand itself is not typically a strong emitter. documentsdelivered.com Detailed studies on the specific luminescence quantum yields and lifetimes for 1-tert-butyl-3-(2-methylphenyl)thiourea are not widely available, suggesting that non-radiative processes are the dominant de-excitation pathways.

Computational and Theoretical Chemistry Studies of 1 Tert Butyl 3 2 Methylphenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, with a good balance of accuracy and computational cost. For thiourea (B124793) derivatives, DFT calculations are routinely performed to understand their structural and electronic properties. scispace.com

Molecular Geometry Optimization and Frequency Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the minimum energy conformation) is determined. For thiourea derivatives, this process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's shape. scispace.comnih.gov DFT methods, such as B3LYP, are commonly employed for this purpose. scispace.comnih.gov

Following optimization, a frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectra (e.g., IR and Raman). Theoretical vibrational frequencies for related thiourea compounds have been calculated and show good agreement with experimental FT-IR spectra. researchgate.net

Table 1: Representative Theoretical vs. Experimental Data Comparison for a Thiourea Derivative (Note: This table is illustrative, based on typical findings for thiourea derivatives, as specific data for 1-Tert-butyl-3-(2-methylphenyl)thiourea was not found.)

| Parameter | DFT Calculated Value | Experimental (X-ray) Value |

| C=S Bond Length | ~1.68 Å | ~1.67 Å |

| C-N Bond Lengths | ~1.35 - 1.40 Å | ~1.34 - 1.39 Å |

| N-C-N Bond Angle | ~117° | ~116° |

| C-N-C-C Dihedral Angle | Varies | Varies |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, a modest HOMO-LUMO energy gap was found to correlate well with their observed biological activity as urease inhibitors. nih.gov DFT calculations are the standard method for determining the energies of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiourea Derivative (Note: This table is illustrative, as specific data for 1-Tert-butyl-3-(2-methylphenyl)thiourea was not found.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP maps regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For thiourea derivatives, MESP analysis helps identify the regions involved in hydrogen bonding and other non-covalent interactions. nih.gov In studies of similar compounds, the area around the sulfur atom of the thiourea group typically shows a negative potential, making it a key site for interaction with biological targets like the nickel ions in the active site of urease. nih.gov The N-H protons, conversely, show positive potential and act as hydrogen bond donors. nih.gov These maps provide a visual representation of the molecule's reactivity and interaction capabilities.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT calculations focus on a static, minimum-energy structure, molecules in reality are dynamic and flexible. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule behaves in a simulated environment, such as in water or a lipid bilayer.

For flexible molecules like 1-Tert-butyl-3-(2-methylphenyl)thiourea, MD simulations can explore the different shapes (conformers) the molecule can adopt and the energetic barriers between them. This is particularly important for understanding how the molecule might change its shape to fit into a binding site of a protein. nih.gov MD simulations also explicitly model the interactions between the solute (the thiourea derivative) and the surrounding solvent molecules, giving a more realistic picture of its behavior in solution. Although specific MD studies on 1-Tert-butyl-3-(2-methylphenyl)thiourea were not identified, this technique is widely applied to study the stability of protein-ligand complexes, including those with thiourea derivatives, over timescales of nanoseconds. nih.gov

Molecular Docking Investigations for Mechanistic Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

Binding Affinity Prediction for Enzyme Active Sites (e.g., Urease, Cholinesterase, DprE1, HSP90)

Molecular docking studies are frequently performed on thiourea derivatives to predict their potential as enzyme inhibitors. mdpi.com The process involves placing the ligand into the active site of the target enzyme and calculating a "docking score," which estimates the binding affinity. The lower (more negative) the score, the stronger the predicted binding.

Urease: Thiourea itself is a known urease inhibitor. nih.gov Docking studies on structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have shown that these compounds fit well into the active site of Jack Bean Urease. nih.gov Key interactions typically involve the thiourea's sulfur atom coordinating with the nickel ions in the active site and the N-H groups forming hydrogen bonds with nearby amino acid residues like Ala, Arg, and His. nih.gov

Cholinesterase: While no specific docking studies of 1-Tert-butyl-3-(2-methylphenyl)thiourea with cholinesterases were found, other thiourea derivatives have been investigated as potential inhibitors for this enzyme, which is a target in Alzheimer's disease research. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis. Thiourea derivatives have been explored as potential DprE1 inhibitors. nih.gov Docking studies help elucidate how these compounds might interact with key residues in the DprE1 active site.

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is a target in cancer therapy. Thiourea-containing compounds have been investigated for their potential to bind to the ATPase active site of HSP90. mdpi.com

The results of these docking studies provide hypotheses about the binding mode and can explain the structure-activity relationships (SAR) observed in a series of compounds. For example, a study on 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids found that the most active compound exhibited non-competitive inhibition, a finding that could be rationalized by its docked pose. nih.gov

Table 3: Representative Molecular Docking Results for a Thiourea Derivative against Urease (Note: This table is illustrative, based on findings for analogous compounds like 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, as specific data for the target compound was not found.)

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Analogous Thiourea | Jack Bean Urease | -8.5 | Arg439, Ala636, His593, Ni ions | 0.0003 µM |

| Thiourea (Standard) | Jack Bean Urease | -4.5 | Ni ions, His593 | 4.74 µM (IC50) |

Identification of Key Interacting Residues and Binding Modes

While specific molecular docking studies for 1-Tert-butyl-3-(2-methylphenyl)thiourea are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous thiourea derivatives. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in identifying key amino acid residues within a protein's active site that interact with the ligand.

For thiourea derivatives, the sulfur and nitrogen atoms of the thiourea backbone are crucial for forming interactions. researchgate.net Molecular docking studies on similar compounds have shown that substituents with nucleophilic and polar characteristics, such as the C=S group, can exhibit significant interactions with target proteins. nih.gov In the context of 1-Tert-butyl-3-(2-methylphenyl)thiourea, the thiocarbonyl sulfur atom is expected to be a primary site for hydrogen bonding with amino acid residues like arginine, lysine, or histidine. The N-H protons of the thiourea moiety can also act as hydrogen bond donors.

Furthermore, the hydrophobic tert-butyl and 2-methylphenyl groups are likely to engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within a binding pocket. The position of the methyl group on the phenyl ring can influence the molecule's conformation and how it fits into a binding site. Molecular docking studies on related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have confirmed the role of both hydrophilic and hydrophobic groups in binding to the active site of enzymes like urease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity or chemical reactivity. farmaciajournal.comnih.gov This approach is valuable for predicting the properties of new molecules and understanding the structural features that are important for a specific activity. farmaciajournal.com

For thiourea derivatives, QSAR studies have been employed to predict a range of activities, including antibacterial, antifungal, and anticancer effects. farmaciajournal.comnih.gov These models often use descriptors such as lipophilicity (logP), molecular weight, and electronic parameters to build a mathematical relationship. A QSAR study on a series of thiourea derivatives indicated that compounds with adequate lipophilicity show promise for good bioavailability. farmaciajournal.com For a series of sulfur-containing thiourea derivatives, QSAR models have been developed to predict their anticancer activities against various cell lines. nih.gov

While a specific QSAR model for 1-Tert-butyl-3-(2-methylphenyl)thiourea is not available, general principles from related studies can be applied. The lipophilic character of the tert-butyl and 2-methylphenyl groups would contribute to its predicted logP value, influencing its absorption and distribution properties. QSAR models can provide a systematic way to understand how modifications to these groups might affect the biological activity of the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Density Functional Theory (DFT) is a powerful computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of thiourea derivatives can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea, a closely related compound, DFT calculations have shown good agreement with experimental NMR data. researchgate.netresearchgate.net In the 1H NMR spectrum of such compounds, the N-H protons typically appear as downfield singlets, with their exact chemical shifts influenced by intramolecular hydrogen bonding. nih.gov The methyl protons of the 2-methylphenyl group would appear as a shielded signal in the upfield region. nih.gov In the 13C NMR spectrum, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically around 180 ppm. nih.gov

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be predicted using DFT calculations. Key vibrational modes for thiourea derivatives include the N-H stretching vibrations, C=O stretching (if applicable), C=S stretching, and C-N stretching. researchgate.netresearchgate.net For N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea, the N-H stretching vibration is observed around 3165 cm-1, the C=O stretch at 1694 cm-1, and the C=S vibration around 780 cm-1. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information on the absorption wavelengths (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. researchgate.net Studies on related thiourea derivatives show that the electronic transitions are often localized on the aromatic and thiourea moieties. researchgate.net

A comparative table of predicted spectroscopic data for a related compound is presented below.

| Spectroscopic Technique | Predicted Parameter (for a related methylphenyl thiourea derivative) |

| 1H NMR | N-H protons: ~12.1 and 11.8 ppm; Aromatic protons: ~8.0-7.2 ppm; Methyl protons: ~2.0-2.5 ppm nih.gov |

| 13C NMR | C=S: ~180 ppm; C=O: ~160-175 ppm nih.gov |

| IR (cm-1) | N-H stretch: ~3165; C=O stretch: ~1694; C=S stretch: ~780 researchgate.net |

| UV-Vis (nm) | Transitions typically in the UV region, influenced by solvent polarity. |

Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like optical data storage and telecommunications. nih.govacs.org Organic molecules, including thiourea derivatives, are promising candidates for NLO materials due to their potential for large NLO responses and the ease with which their structures can be modified. nih.govnih.gov

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β and γ). These properties can be calculated using quantum chemical methods. nih.govacs.org A large NLO response is often associated with molecules that have significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, often connected by a π-conjugated system. nih.gov

Theoretical calculations on various organic compounds have shown that the first hyperpolarizability (β) can be significantly larger than that of urea, a standard reference material for NLO studies. nih.gov The calculated values for polarizability and hyperpolarizability for some organic molecules are in the order of 10-24 esu and 10-33 esu, respectively. researchgate.net

| Compound Class | Typical Calculated NLO Properties |

| Unsymmetrical Acyl Thiourea Derivatives | Average static γ amplitudes up to 102.91 × 10–36 esu nih.gov |

| Fused-Triazine Derivatives | Polarizability (α) in the range of 6.09–10.75 × 10–24 esu nih.gov |

| Non-Fullerene Based Derivatives | First hyperpolarizability (βtotal) up to 13.44 × 10–27 esu nih.gov |

Coordination Chemistry and Metal Complexation of 1 Tert Butyl 3 2 Methylphenyl Thiourea

Ligand Design Principles and Coordination Motifs

1-Tert-butyl-3-(2-methylphenyl)thiourea is an N,N'-disubstituted thiourea (B124793) featuring a bulky tert-butyl group on one nitrogen and a sterically demanding 2-methylphenyl (o-tolyl) group on the other. The design of this ligand incorporates both electronic and steric factors that dictate its coordination behavior. The thiourea backbone, with its sulfur and two nitrogen atoms, presents multiple potential donor sites. semanticscholar.org

The primary coordination motif for thiourea and its derivatives involves the sulfur atom, which acts as a soft donor and readily coordinates to soft metal ions. semanticscholar.org However, the nitrogen atoms can also participate in coordination, leading to different binding modes. Thioureas can act as:

Monodentate ligands: Coordinating solely through the sulfur atom. mdpi.com

Bidentate ligands: Chelating through the sulfur and one of the nitrogen atoms. mdpi.comnih.gov This often occurs after the deprotonation of the nitrogen atom. nih.gov

The specific coordination mode adopted by 1-Tert-butyl-3-(2-methylphenyl)thiourea is heavily influenced by the electronic properties of the metal center and the steric bulk of the substituents. The presence of the electron-donating methyl group on the phenyl ring can enhance the electron density on the adjacent nitrogen atom, potentially influencing its donor capability.

Synthesis and Characterization of Metal Complexes of 1-Tert-butyl-3-(2-methylphenyl)thiourea

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the thiourea derivative with a suitable metal salt in an appropriate solvent. mdpi.comksu.edu.tr For 1-Tert-butyl-3-(2-methylphenyl)thiourea, the reaction conditions would be optimized to favor the formation of the desired complex.

While specific studies on the complexation of 1-Tert-butyl-3-(2-methylphenyl)thiourea with copper(I), rhodium, and gold(I) are not extensively documented, the behavior of analogous thiourea derivatives provides valuable insights.

Copper(I) Complexes: Copper(I) has a strong affinity for sulfur donors. The reaction of a thiourea ligand with a copper(I) salt, such as copper(I) chloride or iodide, typically results in the formation of complexes where the thiourea coordinates through its sulfur atom. psu.ac.thmdpi.com Depending on the stoichiometry and reaction conditions, various structures, including mononuclear, dinuclear, and polymeric species, can be formed. psu.ac.th

Rhodium Complexes: Rhodium complexes with thiourea ligands have been synthesized and show variable coordination behavior. bohrium.comexlibrisgroup.com In some instances, the thiourea ligand coordinates in a monodentate fashion through the sulfur atom, while in others, bidentate coordination is observed. bohrium.comexlibrisgroup.com The formation of dinuclear, sulfur-bridged rhodium complexes has also been reported. bohrium.comexlibrisgroup.com The steric bulk of ligands is known to significantly influence the reaction rates and selectivity in rhodium catalysis. rsc.org

Gold(I) Complexes: Gold(I) also exhibits a high affinity for sulfur ligands, and numerous gold(I)-thiourea complexes have been reported. rsc.orgnih.govresearchgate.netmdpi.com These complexes are often linear, with the gold(I) center coordinated to the sulfur atom of the thiourea and another ligand. researchgate.net The synthesis can be carried out by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the thiourea ligand. mdpi.com

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary. Common stoichiometries for thiourea complexes are 1:1, 1:2, 1:3, and 1:4 (metal:ligand). psu.ac.th The specific ratio is influenced by the size of the metal ion, the steric hindrance of the thiourea ligand, and the counter-ion present. In the case of 1-Tert-butyl-3-(2-methylphenyl)thiourea, the bulky substituents would likely favor lower coordination numbers.

The oxidation state of the metal center is typically preserved during the complexation reaction, especially for metals like Rh(I) and Au(I). However, in some cases, redox reactions can occur. For instance, Cu(II) salts can be reduced to Cu(I) in the presence of thiourea ligands.

Table 1: Representative Stoichiometries of Transition Metal Thiourea Complexes (Note: This table is based on general observations for analogous thiourea complexes due to the lack of specific data for 1-Tert-butyl-3-(2-methylphenyl)thiourea.)

| Metal Ion | Typical Ligand:Metal Ratio | Common Oxidation State in Complex |

| Copper(I) | 2:1, 3:1 | +1 |

| Rhodium(I) | 1:1, 2:1 | +1 |

| Gold(I) | 1:1, 2:1 | +1 |

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for the definitive structural elucidation of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometries. mdpi.com

The coordination geometry around the metal center in complexes of 1-Tert-butyl-3-(2-methylphenyl)thiourea would be dictated by the electronic configuration of the metal and the steric constraints imposed by the ligands.

Copper(I) (d¹⁰): Copper(I) complexes commonly exhibit linear, trigonal planar, or tetrahedral geometries. With bulky ligands like 1-Tert-butyl-3-(2-methylphenyl)thiourea, trigonal planar or distorted tetrahedral geometries are highly probable. psu.ac.thmdpi.com

Rhodium(I) (d⁸): Rhodium(I) complexes typically adopt a square planar geometry.

Gold(I) (d¹⁰): Gold(I) complexes almost exclusively favor a linear two-coordinate geometry. researchgate.net

Table 2: Expected Coordination Geometries for Metal Complexes of 1-Tert-butyl-3-(2-methylphenyl)thiourea (Note: These are predicted geometries based on common coordination preferences and steric considerations.)

| Metal Center | Expected Coordination Number | Probable Geometry |

| Copper(I) | 3 or 4 | Trigonal Planar or Tetrahedral |

| Rhodium(I) | 4 | Square Planar |

| Gold(I) | 2 | Linear |

The steric bulk of the tert-butyl and 2-methylphenyl groups in 1-Tert-butyl-3-(2-methylphenyl)thiourea plays a crucial role in its coordination chemistry. nih.gov Steric hindrance can:

Limit the number of ligands that can coordinate to a metal center, thus favoring complexes with lower coordination numbers.

Influence the coordination geometry, potentially causing distortions from idealized geometries to accommodate the bulky groups.

Restrict the accessibility of the nitrogen atoms for coordination, making the monodentate sulfur coordination mode more likely.

Affect the stability of the resulting complex. In some cases, steric strain can destabilize a complex, while in others, the bulky groups can provide a "protective" steric shield around the metal center. nih.gov

Spectroscopic Properties of Metal Complexes (e.g., Electronic, EPR)

No published data is available on the electronic (UV-Vis) or Electron Paramagnetic Resonance (EPR) spectra of metal complexes formed with 1-Tert-butyl-3-(2-methylphenyl)thiourea.

Electronic Structure and Bonding Analysis in Metal Complexes

There are no computational or experimental studies found that analyze the electronic structure or the nature of the bonding between metal ions and 1-Tert-butyl-3-(2-methylphenyl)thiourea.

Investigation of Catalytic Activity of Metal-Thiourea Complexes

No investigations into the catalytic potential of metal complexes derived from 1-Tert-butyl-3-(2-methylphenyl)thiourea have been reported in the literature.

Reactivity and Derivatization Strategies for 1 Tert Butyl 3 2 Methylphenyl Thiourea

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 1-Tert-butyl-3-(2-methylphenyl)thiourea is characterized by the dual nucleophilic nature of the thiourea (B124793) moiety and the electrophilic potential of the thiocarbonyl carbon.

The sulfur atom of the thiocarbonyl group (C=S) is the primary center of nucleophilicity. This is attributed to the presence of lone pair electrons on the sulfur, making it a soft nucleophile that readily attacks soft electrophiles. researchgate.net This high nucleophilic character allows the sulfur atom to participate in a variety of bond-forming reactions. researchgate.net The nitrogen atoms also possess lone pairs and can act as nucleophilic centers, although their reactivity is generally lower than that of the sulfur atom. The specific reactivity of the nitrogens can be influenced by the steric hindrance imposed by the adjacent tert-butyl and 2-methylphenyl groups.

Conversely, the thiocarbonyl carbon atom is electrophilic due to the polarization of the C=S double bond, where the more electronegative sulfur atom draws electron density away from the carbon. This makes the carbon atom susceptible to attack by nucleophiles. Theoretical studies on similar thiourea derivatives confirm that the highest occupied molecular orbital (HOMO) is largely located on the sulfur atom, corroborating its nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) indicates potential sites for nucleophilic attack. researchgate.net

Table 1: Nucleophilic and Electrophilic Centers of 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Site | Character | Reactivity |

| Sulfur (S) | Soft Nucleophile | Prone to alkylation and coordination with soft metal ions. researchgate.netwikipedia.org |

| Nitrogen (N) | Nucleophile | Can participate in cyclization and substitution reactions. |

| Carbon (C=S) | Electrophile | Susceptible to attack by strong nucleophiles. |

| Aromatic Ring | Nucleophile | Can undergo electrophilic substitution reactions. |

Synthesis of Novel Analogs and Homologs of 1-Tert-butyl-3-(2-methylphenyl)thiourea

The synthesis of analogs and homologs of 1-Tert-butyl-3-(2-methylphenyl)thiourea can be readily achieved through established synthetic methodologies for thiourea derivatives. The most common approach involves the reaction of an isothiocyanate with a primary amine.

To generate analogs, variations can be introduced in either the isothiocyanate or the amine component. For instance, reacting 2-methylphenyl isothiocyanate with various aliphatic or aromatic amines would yield a series of N'-substituted analogs. Similarly, reacting tert-butyl isothiocyanate with a range of substituted anilines allows for modification of the aromatic portion of the molecule.

A general synthetic scheme is presented below:

Route A: 2-methylphenyl isothiocyanate + R-NH₂ → 1-R-3-(2-methylphenyl)thiourea

Route B: R-isothiocyanate + tert-butylamine (B42293) → 1-tert-butyl-3-R-thiourea

Alternative methods, such as the use of thiocarbonyldiimidazole to activate an amine before reaction with a second amine, provide a versatile route to unsymmetrically substituted thioureas, including the target compound and its derivatives. tandfonline.comtandfonline.com

Table 2: Potential Analogs via Synthetic Modification

| Reactant 1 | Reactant 2 | Resulting Analog Structure |

| 2-methylphenyl isothiocyanate | Cyclohexylamine | 1-Cyclohexyl-3-(2-methylphenyl)thiourea |

| 2-methylphenyl isothiocyanate | Aniline (B41778) | 1-Phenyl-3-(2-methylphenyl)thiourea |

| 4-chlorophenyl isothiocyanate | tert-butylamine | 1-tert-butyl-3-(4-chlorophenyl)thiourea |

| Naphthyl isothiocyanate | tert-butylamine | 1-tert-butyl-3-naphthylthiourea |

Cyclization and Heterocyclic Annulation Reactions to Fused Systems

The thiourea core of 1-Tert-butyl-3-(2-methylphenyl)thiourea is a valuable synthon for the construction of a wide variety of heterocyclic compounds. semanticscholar.org These reactions typically involve the participation of the sulfur and nitrogen atoms in intramolecular or intermolecular cyclization processes.

One of the most common applications is the Hantzsch thiazole (B1198619) synthesis and its variations, where thioureas react with α-halocarbonyl compounds to yield 2-aminothiazole (B372263) derivatives. For example, reaction with an α-haloketone would lead to a 2-(tert-butylamino)-3-(2-methylphenyl)thiazolium salt, which can be neutralized to the corresponding aminothiazole.

Furthermore, domino alkylation-cyclization reactions with reagents like propargyl bromides can yield substituted 2-aminothiazoles under microwave irradiation. organic-chemistry.org Thiourea derivatives can also undergo cyclization with bromoacyl bromides to produce isomeric iminothiozolidinones. researchgate.net The specific isomer formed can sometimes be controlled by reaction conditions such as temperature and solvent. researchgate.net These cyclization strategies open pathways to fused heterocyclic systems with potential applications in medicinal chemistry. organic-chemistry.orgrsc.org

Table 3: Examples of Cyclization Reactions

| Reagent | Resulting Heterocyclic System | General Reaction Type |

| α-Haloketone (e.g., phenacyl bromide) | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis |

| Propargyl bromide | 2-Aminothiazole derivative | Domino Alkylation-Cyclization organic-chemistry.org |

| Bromoacyl bromide | Iminothiazolidinone | Condensation-Cyclization researchgate.net |

| Dihalogenated compounds | Fused Thiazolidine Systems | Annulation |

Functionalization of the Thiourea Moiety and Aromatic Rings

Further derivatization of 1-Tert-butyl-3-(2-methylphenyl)thiourea can be achieved by targeting either the thiourea moiety or the pendant aromatic ring.

Functionalization of the Thiourea Moiety: The nucleophilic sulfur atom can be readily S-alkylated by reacting the thiourea with an alkyl halide. This reaction proceeds through an isothiouronium salt intermediate. wikipedia.org Subsequent hydrolysis of the isothiouronium salt can yield a thiol, providing a pathway to convert the thiourea into other sulfur-containing functional groups. wikipedia.org The nitrogen atoms can also be functionalized, though this is often less straightforward due to the competing reactivity of the sulfur atom and potential steric hindrance.

Functionalization of the Aromatic Ring: The 2-methylphenyl ring can undergo electrophilic aromatic substitution. The existing substituents—the methyl group and the thiourea group—will direct incoming electrophiles. The methyl group is an ortho-, para-director, while the thiourea group is generally considered an ortho-, para-director as well due to the lone pairs on the nitrogen atom adjacent to the ring. The combined directing effects and the steric hindrance from the tert-butyl group will influence the regioselectivity of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Reactivity with Other Chemical Species (e.g., Halogens, Oxidizing Agents)

1-Tert-butyl-3-(2-methylphenyl)thiourea is expected to exhibit characteristic reactivity towards oxidizing agents and halogens, primarily centered on the electron-rich thiocarbonyl group.

Reactivity with Oxidizing Agents: The oxidation of thioureas can lead to a variety of products depending on the strength of the oxidizing agent and the reaction conditions. researchgate.net Mild oxidation may lead to the formation of disulfides. Stronger oxidizing agents, such as hydrogen peroxide or peracetic acid, can cause oxidative desulfurization, converting the thiourea into its corresponding urea, 1-tert-butyl-3-(2-methylphenyl)urea, with the sulfur being oxidized to sulfate (B86663) or other sulfur oxides. researchgate.netiwu.edu In some cases, oxidation can lead to the formation of formamidinium sulfinic acids or other complex products. iwu.edu

Reactivity with Halogens: Halogens can react with thioureas in several ways. They can act as oxidizing agents, leading to products similar to those seen with other oxidants. For instance, reaction with elemental fluorine can lead to oxidation at the sulfur or central halogen atom in related systems. nih.gov Halogens can also participate in electrophilic addition or substitution reactions. The reaction of thioureas with halogens can also be a key step in the synthesis of certain heterocyclic systems. For example, the oxidative cyclization of thioureas using iodine is a known method for preparing certain sulfur-nitrogen heterocycles.

Mechanistic Biological Investigations in Vitro and Molecular Level

Studies on Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Urease)

Thiourea (B124793) derivatives are a well-established class of enzyme inhibitors. Specifically, certain tert-butylphenylthiourea compounds have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease. nih.gov For instance, studies on compounds structurally related to 1-tert-butyl-3-(2-methylphenyl)thiourea, such as 1-tert-butyl-3-cyclohexylthiourea, have demonstrated inhibitory activity against both AChE and BChE. nih.gov

Furthermore, the thiourea scaffold is recognized for its potent urease inhibitory activity. nih.gov Urease is an enzyme implicated in pathologies caused by bacteria like Helicobacter pylori, and its inhibition is a target for treating peptic ulcers and other related conditions. core.ac.uk Research on various thiourea derivatives has consistently shown their ability to inhibit this enzyme, often with greater potency than standard inhibitors like thiourea itself. nih.govcore.ac.uk The mechanism of inhibition is generally attributed to the interaction of the thiourea molecule with the nickel ions in the enzyme's active site.

While the broader class of thioureas, including those with tert-butylphenyl groups, shows significant potential for enzyme inhibition, specific kinetic data and detailed mechanistic studies on the interaction of 1-tert-butyl-3-(2-methylphenyl)thiourea with cholinesterases and urease are not extensively detailed in the currently available literature.

Elucidation of Molecular Targets in Cellular Systems (e.g., DNA, Proteins)

The biological activity of thiourea derivatives is often rooted in their ability to interact with key biomolecules, including proteins and DNA. biointerfaceresearch.com The thiourea functional group contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), enabling it to form multiple non-covalent interactions with biological targets. biointerfaceresearch.com These interactions are fundamental to the process of a protein searching for and binding to its specific target site on DNA. nih.gov

The binding of small molecules like 1-tert-butyl-3-(2-methylphenyl)thiourea to proteins can modulate their function, leading to downstream cellular effects. These interactions are highly specific, influenced by the three-dimensional structure of both the compound and the protein's binding pocket. biointerfaceresearch.com Similarly, interactions with DNA can occur, potentially interfering with processes like replication and transcription. However, specific studies identifying and characterizing the precise molecular targets of 1-tert-butyl-3-(2-methylphenyl)thiourea within cellular systems are not prominently featured in the reviewed scientific literature.

Structure-Activity Relationships for Molecular Recognition and Ligand Binding

The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents on the nitrogen atoms. Structure-activity relationship (SAR) studies are crucial for understanding how these chemical modifications affect molecular recognition and binding affinity to biological targets. mdpi.combiointerfaceresearch.com

In the case of 1-tert-butyl-3-(2-methylphenyl)thiourea, the key structural features are the bulky, lipophilic tert-butyl group and the substituted aromatic ring (2-methylphenyl).

The Thiourea Core : This central moiety is critical for activity, often acting as a key binding element through hydrogen bonding. biointerfaceresearch.com

While general SAR principles for thioureas are established, a detailed SAR study that specifically includes and analyzes the contribution of the tert-butyl and 2-methylphenyl groups of 1-tert-butyl-3-(2-methylphenyl)thiourea to its biological activities is not available in the reviewed sources.

Cell-Based Assays for Pathway Analysis and Intracellular Interactions (e.g., Antiproliferative Activity on Cancer Cell Lines in vitro at a mechanistic level)

Cell-based assays are essential tools for evaluating the biological effects of a compound at the cellular level. reactionbiology.com Thiourea derivatives have been a focus of anticancer research, with many showing significant antiproliferative activity against various cancer cell lines. biointerfaceresearch.comnih.gov

Studies on certain 1,3-disubstituted thiourea derivatives have demonstrated their ability to reduce the number of viable cancer cells, suppress their growth and proliferation, and induce apoptosis (programmed cell death). nih.gov For example, some analogs have been shown to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells. nih.gov The mechanism of action often involves the induction of late-stage apoptosis. nih.gov

The antiproliferative effect is typically quantified using assays like the MTT or CellTiter-Glo assays, which measure cell viability and metabolic activity. reactionbiology.commdpi.com These assays provide an IC₅₀ value, representing the concentration of the compound required to inhibit cell growth by 50%.

Despite the known antiproliferative potential of the thiourea class, specific data from cell-based assays detailing the antiproliferative activity, IC₅₀ values, and the specific intracellular pathways affected by 1-tert-butyl-3-(2-methylphenyl)thiourea on cancer cell lines are not provided in the available research.

Mechanistic Insights into Anti-inflammatory Activity at a Molecular Level

Inflammation is a complex biological response, and its modulation is a key therapeutic goal. mdpi.com Thiourea derivatives have been noted for their anti-inflammatory properties. mdpi.com The molecular mechanisms underlying the anti-inflammatory action of chemical compounds can be diverse, often involving the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways, such as the NF-κB pathway. nih.govdovepress.com This can lead to a reduction in the production of inflammatory mediators like interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α). dovepress.com

For instance, some thiourea analogs have been shown to decrease the secretion of IL-6 in colon cancer cells, suggesting a direct impact on inflammatory signaling. nih.gov Additionally, the antioxidant properties of some related molecules can contribute to their anti-inflammatory effects, as oxidative stress is a key driver of inflammation. mdpi.comnih.gov

While the thiourea scaffold is associated with anti-inflammatory potential, specific investigations into the molecular mechanisms of 1-tert-butyl-3-(2-methylphenyl)thiourea, such as its effect on inflammatory enzyme activity or signaling pathways like NF-κB, have not been detailed in the reviewed scientific literature.

Emerging Research Directions and Future Outlook

Applications in Advanced Materials Science

The inherent properties of the thiourea (B124793) moiety, such as its ability to form strong hydrogen bonds and coordinate with metals, make its derivatives attractive for materials science. mersin.edu.trannexechem.com The specific substitutions on 1-tert-butyl-3-(2-methylphenyl)thiourea could offer tailored functionalities.

Thiourea derivatives are widely recognized for their potential as chemosensors for detecting both cations and anions. researchgate.netnih.govresearchgate.net The nitrogen and sulfur atoms in the thiourea group can act as binding sites for metal ions, often resulting in a detectable colorimetric or fluorescent response. acs.orgnih.govanalis.com.my Research on various thiourea-based compounds has demonstrated their effectiveness as fluorescent detectors for heavy metal ions like mercury in aqueous media. nih.gov

Future research could focus on the capability of 1-tert-butyl-3-(2-methylphenyl)thiourea to act as a selective sensor. The tert-butyl and 2-methylphenyl groups would modulate the electronic properties and steric environment of the binding pocket, potentially leading to high selectivity for specific metal ions.

Table 1: Potential Sensor Applications of 1-Tert-butyl-3-(2-methylphenyl)thiourea

| Target Analyte | Sensing Mechanism | Role of Substituents | Potential Outcome |

|---|

Organic materials are increasingly sought for applications in electronics due to their flexibility, tunability, and low processing cost. acs.org Thiourea derivatives have been investigated for their ferroelectric and optical properties, making them candidates for use in organic electronic devices. acs.orgresearchgate.net First-principles studies on simple thioureas show that their electronic and optical properties can be tuned, for instance, by applying strain. acs.org

For 1-tert-butyl-3-(2-methylphenyl)thiourea, the combination of a saturated alkyl group (tert-butyl) and an aromatic system (2-methylphenyl) could be leveraged to tune its semiconductor properties. Future work might explore its potential as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or as a dielectric material in capacitors.

Role in Supramolecular Chemistry and Host-Guest Interactions